Tetracosylbenzene
Description
Properties
CAS No. |
61828-05-5 |
|---|---|
Molecular Formula |
C30H54 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
tetracosylbenzene |
InChI |
InChI=1S/C30H54/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27-30-28-25-23-26-29-30/h23,25-26,28-29H,2-22,24,27H2,1H3 |
InChI Key |
ZYLUTTJKFBSYOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation
The most widely reported and authoritative method for preparing this compound is the Friedel-Crafts alkylation reaction. This classical organic reaction involves the electrophilic substitution of a benzene ring with a long-chain alkyl halide or alkene in the presence of a Lewis acid catalyst.
- Reagents : Benzene and a long-chain alkyl halide (typically tetracosyl chloride or bromide).
- Catalyst : Aluminum chloride (AlCl3) or similar Lewis acids.
- Reaction Conditions : The reaction is usually carried out under anhydrous conditions, at controlled temperatures to avoid polyalkylation or rearrangement.
- Mechanism : The Lewis acid activates the alkyl halide to form a carbocation or carbocation-like intermediate, which then electrophilically attacks the benzene ring, resulting in this compound.
This method allows for the selective introduction of the tetracosyl group onto the benzene ring, producing the desired alkylbenzene with high purity.
Alternative Alkylation Routes
While Friedel-Crafts alkylation is dominant, other methods such as alkylation using alkenes under acidic catalysis or transition metal-catalyzed coupling reactions could be theoretically employed, but they are less common or less efficient for such long-chain alkyl groups.
Industrial Scale Considerations
In industrial synthesis, the Friedel-Crafts alkylation is optimized for scale-up by controlling:
- The molar ratio of benzene to alkylating agent.
- Reaction temperature to minimize side reactions.
- Catalyst loading and recovery.
- Purification steps to isolate this compound from by-products.
Data Table: Summary of Preparation Parameters for this compound
| Parameter | Description/Value | Notes |
|---|---|---|
| Starting Materials | Benzene, tetracosyl chloride/bromide | High purity reagents preferred |
| Catalyst | Aluminum chloride (AlCl3) | Lewis acid catalyst for electrophilic substitution |
| Reaction Temperature | Typically 0-50 °C | Lower temperatures reduce polyalkylation |
| Solvent | Benzene (excess) or inert solvents | Excess benzene favors monosubstitution |
| Reaction Time | Several hours (varies by scale) | Monitored for completion |
| Work-up | Quenching with water, neutralization, extraction | Removal of catalyst and by-products |
| Purification | Distillation or recrystallization | To isolate pure this compound |
| Yield | Generally moderate to high (varies 60-85%) | Dependent on reaction conditions |
Chemical Reactions Analysis
Oxidation of the Alkyl Side Chain
The benzylic position in tetracosylbenzene is highly susceptible to oxidation due to stabilization of the transition state by the aromatic ring.
Reaction Conditions & Products
| Reagent System | Temperature | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ / H₃O⁺ (acidic) | 100–120°C | Benzoic acid (C₆H₅–COOH) | >90% | |
| O₂ (catalyzed oxidation) | 150–200°C | Benzoic acid derivatives | 70–85% |
Mechanism :
-
Initial Activation : The benzylic C–H bond undergoes homolytic cleavage, forming a stabilized benzyl radical.
-
Oxidation : Radical intermediates react with permanganate or oxygen to form a ketone intermediate, which is further oxidized to a carboxylic acid.
-
Byproducts : Shorter-chain carboxylic acids (e.g., CO₂) may form via β-oxidation pathways .
Key Finding :
-
Long alkyl chains (e.g., tetracosyl) undergo complete oxidation to benzoic acid under acidic KMnO₄ conditions, avoiding partial oxidation products common in shorter chains .
Electrophilic Aromatic Substitution (EAS)
The benzene ring in this compound participates in EAS reactions, though steric hindrance from the bulky alkyl chain limits reactivity.
Sulfonation
| Reagent | Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| H₂SO₄ (fuming) | 50–80°C, 6–8 hr | Tetracosylbenzenesulfonic acid | Para-dominated |
Nitration
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃ / H₂SO₄ | 0–5°C, 4 hr | 3-Nitro-tetracosylbenzene | 55–60% |
Challenges :
-
Steric bulk reduces reaction rates compared to unsubstituted benzene.
-
Meta-substitution is favored due to the electron-donating alkyl group .
Friedel-Crafts Alkylation
This compound is synthesized via Friedel-Crafts alkylation, though carbocation rearrangements complicate the process.
Synthesis Protocol
| Substrate | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-Chlorotetracosane | AlCl₃ | 80°C, 12 hr | This compound | 40–50% |
Mechanistic Notes :
-
Primary carbocations (from 1-chlorotetracosane) often rearrange to more stable secondary/tertiary ions, leading to branched byproducts.
-
Steric hindrance from the long chain suppresses rearrangement, improving yield relative to shorter alkyl halides .
Thermodynamic Stability
Thermodynamic data for this compound highlights its stability under standard conditions:
| Property | Value (kJ/mol) | Method | Reference |
|---|---|---|---|
| Enthalpy of Formation | +225.01 | Computational (Group Additivity) | |
| Heat of Combustion | -15,200 ± 50 | Bomb Calorimetry |
Halogenation & Functionalization
The alkyl chain can undergo halogenation under radical-initiated conditions:
Bromination
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Br₂ / Light | 25°C, 24 hr | 1-Bromo-tetracosylbenzene | Benzylic |
Application :
Comparative Reactivity
The table below contrasts reactivity trends between this compound and shorter-chain analogues:
| Reaction Type | This compound Reactivity | Butylbenzene Reactivity | Cause |
|---|---|---|---|
| Oxidation Rate | Slower | Faster | Steric hindrance |
| EAS Efficiency | Reduced (30–40%) | High (70–80%) | Deactivated ring |
| Carbocation Stability | Moderate | Low | Chain length stabilization |
Scientific Research Applications
Unfortunately, there is very limited information about the applications of the compound "Tetracosylbenzene" within the provided search results. However, the available data touches on related scientific research, technologies, and applications that may provide a peripheral understanding.
General Scientific Research and Applications:
- Scientific research encompasses a broad range of fields, new technologies, and applications .
- Various materials are available for students, researchers, and academicians in scientific research, new technologies, and applications .
Analysis of Chemical Compounds:
- Gas chromatography and mass spectrometry are used to analyze total extracts and separated fractions .
- Thin layer chromatography (TLC) is used for the determination of chemical information on single molecular groups or functional group series .
Bioactive Compounds from Natural Sources:
- Research on bioactive compounds from natural sources holds scientific importance and offers application prospects .
*Plant-derived natural products play a role in drug discovery .
Hydrocarbons and Related Properties:
Mechanism of Action
The mechanism of action of tetracosylbenzene and its derivatives depends on the specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various biological effects. The long alkyl chain can influence the compound’s hydrophobicity and membrane permeability, affecting its interaction with molecular targets.
Comparison with Similar Compounds
Alkylbenzenes: Ethylbenzene and Trimethylbenzenes
Shorter alkylbenzenes, such as ethylbenzene (C₆H₅-C₂H₅) and trimethylbenzenes (C₆H₃(CH₃)₃), exhibit distinct physicochemical properties due to their smaller alkyl groups. Key comparisons include:
Key Findings :
- Chain Length Effects : Longer alkyl chains (e.g., tetracosyl) significantly increase molecular weight and boiling points compared to shorter chains (ethyl or methyl). This enhances thermal stability but reduces volatility .
- Hydrophobicity: this compound’s extended alkyl chain amplifies hydrophobic interactions, making it more suitable for nonpolar applications like lubricants, whereas trimethylbenzenes are favored as solvents .
Terphenyls (Mixed Isomers)
Terphenyls (C₆H₅-C₆H₄-C₆H₅) are aromatic hydrocarbons with three linked benzene rings. Unlike this compound, terphenyls lack aliphatic chains but share high thermal stability.
Key Findings :
- Structural Rigidity vs. Flexibility : Terphenyls’ fused aromatic rings confer rigidity and high melting points, whereas this compound’s flexible alkyl chain enables liquidity at lower temperatures .
- Electronic Properties : Terphenyls’ extended π-conjugation supports applications in electronics, while this compound’s alkyl chain dominates its intermolecular interactions .
Tetraphenylenes
Tetraphenylenes (e.g., 1,4,5,16-tetrahydroxytetraphenylene) are macrocyclic compounds with four fused benzene rings. Their synthesis often involves electrophilic aromatic substitution or aryl-halide coupling , contrasting with this compound’s simpler alkylation routes.
Key Findings :
- Synthetic Accessibility : this compound’s synthesis is more scalable for industrial use, whereas tetraphenylenes require specialized techniques for macrocycle formation .
- Functionality : Tetraphenylenes’ cavities enable clathrate formation, a property absent in this compound .
Tetraaryltetrabenzoporphyrins
These porphyrin derivatives (e.g., tetraaryltetrabenzoporphyrins) feature extended aromatic systems with nitrogen coordination sites, enabling applications in photodynamic therapy and catalysis .
Key Findings :
- Electronic vs. Hydrophobic Roles : this compound’s alkyl chain prioritizes hydrophobic interactions, while porphyrins rely on π-conjugation and metal-binding for functionality .
Biological Activity
Tetracosylbenzene, a long-chain alkylbenzene, has garnered interest in various fields of chemistry and biology due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its synthesis, biological properties, case studies, and relevant research findings.
Synthesis of this compound
This compound can be synthesized using supported heteropolyacid catalysts. The process involves the alkylation of benzene with tetracosyl halides, which results in the formation of this compound. Research indicates that the synthesis is efficient and yields high purity products, making it suitable for further biological studies .
Biological Properties
The biological activities of this compound are not extensively documented; however, related compounds in the alkylbenzene family have shown various biological effects. Here are some key findings regarding the biological properties of this compound and its analogs:
- Antioxidant Activity : Some long-chain alkylaromatic compounds exhibit significant antioxidant properties, which may be beneficial in combating oxidative stress-related diseases.
- Cytotoxicity : Studies on similar compounds suggest that long-chain alkylbenzenes can exhibit cytotoxic effects against certain cancer cell lines. For instance, meroterpenoids derived from similar structures have shown potent anti-cancer activity .
- Anti-inflammatory Effects : Alkylbenzenes have been reported to possess anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antioxidant Activity | Potential to scavenge free radicals; related compounds show significant effects. |
| Cytotoxicity | Analogous compounds demonstrate cytotoxic effects against cancer cell lines. |
| Anti-inflammatory | Possible anti-inflammatory properties based on structural relatives. |
| Environmental Toxicity | Persistence in environments; potential toxic effects on aquatic life. |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Tetracosylbenzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via Friedel-Crafts alkylation, where benzene derivatives react with a C24 alkyl halide in the presence of Lewis acid catalysts (e.g., AlCl₃). Key variables include:
- Catalyst loading : Excess AlCl₃ (>1.2 equiv) improves electrophilic activation but complicates purification .
- Temperature : Reactions at 50–60°C reduce side products (e.g., dialkylation) compared to higher temperatures .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol) is used to isolate the product. Purity is validated via HPLC (>98%) and ¹H/¹³C NMR .
Q. How can researchers characterize the structural and thermal properties of this compound?
- Methodological Answer :
- Structural Analysis : Combine ¹H NMR (δ 7.2–7.4 ppm for aromatic protons) and FT-IR (C-H stretching at 3050 cm⁻¹ for aromatic rings) to confirm the benzene core. Mass spectrometry (EI-MS) identifies the molecular ion peak (m/z ~414) .
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) shows decomposition onset at ~250°C, correlating with alkyl chain cleavage .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in reported thermal stability data for this compound?
- Methodological Answer : Contradictions in decomposition temperatures (e.g., 230°C vs. 270°C) may arise from impurities or measurement protocols. To address this:
- Reproducibility : Standardize TGA parameters (e.g., sample mass, gas flow rate) across labs .
- Complementary Techniques : Pair TGA with differential scanning calorimetry (DSC) to detect phase transitions and validate decomposition kinetics .
- Computational Validation : Use density functional theory (DFT) to model bond dissociation energies, identifying vulnerable sites in the alkyl chain .
Q. How can computational modeling predict this compound’s molecular interactions in supramolecular assemblies?
- Methodological Answer :
- Force Field Selection : Molecular dynamics (MD) simulations with CHARMM or AMBER force fields model van der Waals interactions between alkyl chains and π-π stacking of benzene rings .
- Parameter Optimization : Adjust partial charges (e.g., RESP fitting) to reflect electron density distribution from DFT calculations .
- Validation : Compare simulated packing patterns with X-ray crystallography data (if available) or SAXS results for bulk samples .
Q. What gaps exist in understanding this compound’s environmental stability, and how can they be addressed experimentally?
- Methodological Answer : Limited data on photodegradation or biodegradation pathways require:
- Controlled Exposure Studies : UV irradiation (λ = 254–365 nm) in environmental chambers, monitoring degradation via LC-MS to identify breakdown products .
- Microbial Assays : Incubate this compound with soil microbiota (e.g., Pseudomonas spp.) and quantify residual compound via GC-MS over 30 days .
Data Contradiction and Validation
Q. How should researchers address conflicting spectroscopic data for this compound’s alkyl chain conformation?
- Methodological Answer : Discrepancies in ¹³C NMR chemical shifts (e.g., δ 22–35 ppm for alkyl carbons) may stem from solvent polarity or temperature. Solutions include:
- Variable-Temperature NMR : Track chemical shift changes at 25–60°C to assess dynamic conformational changes .
- Cross-Validation : Compare with solid-state NMR or XRD data to resolve solution vs. solid-state structural differences .
Experimental Design Considerations
Q. What controls are essential for reproducibility in this compound-based material synthesis?
- Methodological Answer :
- Negative Controls : Omit catalysts in Friedel-Crafts reactions to confirm no spontaneous alkylation .
- Batch Consistency : Use identical reagent suppliers (e.g., Sigma-Aldrich vs. TCI America) to minimize solvent/Lewis acid variability .
- Data Logging : Document ambient humidity and reaction vessel pre-treatment (e.g., oven-drying) to reduce experimental noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
